

Spectroscopic Profile of 11H-Benzo[a]carbazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11H-Benzo[a]carbazole

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For the Attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **11H-Benzo[a]carbazole**, a significant heterocyclic compound. Due to the limited availability of published NMR data for the parent compound, this document presents detailed spectroscopic information for closely related derivatives, alongside the available Infrared (IR) and Ultraviolet-Visible (UV-Vis) data for **11H-Benzo[a]carbazole**. This guide is intended to serve as a valuable resource for the identification, characterization, and application of this class of molecules in research and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **11H-Benzo[a]carbazole** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ^1H and ^{13}C NMR data for unsubstituted **11H-Benzo[a]carbazole** is not readily available in the reviewed literature, data for several derivatives have been reported. This information provides valuable insight into the chemical shifts and coupling constants expected for the core structure.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Benzo[a]carbazole Derivatives[1]

Derivative	Solvent	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
5-Amino-11-(4-methoxyphenyl)-9,9-dimethyl-7-oxo-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile	CDCl ₃	7.27 (s, 1H), 7.26 (s, 1H), 7.11–7.09 (m, 2H), 6.97 (d, J = 9.0 Hz, 2H), 6.84 (d, J = 9.0 Hz, 2H), 3.84 (s, 2H), 3.80 (s, 3H), 2.49 (s, 2H), 2.42 (s, 2H), 1.11 (s, 6H)	194.2, 159.3, 143.8, 134.7, 130.3, 129.7, 129.6, 128.8, 128.4, 128.0, 118.7, 116.9, 114.4, 109.1, 55.4, 52.4, 36.9, 35.3, 28.6, 14.4
5-Amino-9,9-dimethyl-7-oxo-11-(o-tolyl)-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile	CDCl ₃	7.30–7.28 (m, 1H), 7.24–7.22 (m, 3H), 7.19–7.14 (m, 2H), 7.12–7.10 (m, 2H), 3.92–3.82 (q, J = 17.0 Hz, 2H), 2.48–2.38 (m, 3H), 2.19 (d, J = 17.0 Hz, 1H), 1.89 (s, 3H), 1.12 (s, 3H), 1.09 (s, 3H)	194.1, 143.7, 136.0, 135.9, 134.7, 131.1, 130.0, 129.5, 129.3, 128.9, 128.4, 128.2, 126.8, 118.7, 117.0, 109.0, 52.5, 36.5, 35.4, 29.1, 28.0, 17.4, 14.4
5-Amino-7-oxo-11-(o-tolyl)-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile	CDCl ₃	7.25–7.20 (m, 4H), 7.17 (t, J = 7.5 Hz, 15.0 Hz, 2H), 7.12–7.08 (m, 2H), 3.92–3.80 (q, J = 17.0 Hz, 2H), 2.59–2.53 (m, 3H), 2.42–2.35 (m, 1H), 2.17–2.10 (m, 2H)	194.1, 143.6, 136.0, 135.9, 134.7, 131.1, 130.0, 129.5, 129.3, 128.9, 128.4, 128.1, 126.7, 118.7, 117.0, 109.0, 52.5, 36.5, 35.4, 29.1, 28.0

Infrared (IR) Spectroscopy

The infrared spectrum of **11H-Benzo[a]carbazole** exhibits characteristic vibrational modes for its aromatic and heterocyclic structure. The data presented below is based on the condensed phase transmission spectrum available from the NIST Chemistry WebBook.[\[2\]](#)

Table 2: Principal IR Absorption Bands of **11H-Benzo[a]carbazole**

Wavenumber (cm ⁻¹)	Assignment
~3400	N-H stretching
3100-3000	Aromatic C-H stretching
1600-1450	Aromatic C=C stretching
~1330	C-N stretching
900-675	Aromatic C-H out-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of **11H-Benzo[a]carbazole** shows characteristic π - π^* transitions. The following data is derived from the spectrum available in the NIST Chemistry WebBook.

Table 3: UV-Vis Absorption Maxima (λ_{max}) of **11H-Benzo[a]carbazole**^[3]

Wavelength (λ_{max} , nm)	Solvent
~240	Not specified
~260	Not specified
~290	Not specified
~340	Not specified
~355	Not specified

Note: Molar absorptivity values could not be determined as concentration information was not available.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of benzo[a]carbazole derivatives through the analysis of proton and carbon chemical environments.

Methodology:

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.
- **¹H NMR Acquisition:** A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-5 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** A proton-decoupled ¹³C NMR spectrum is recorded. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are typically required.
- **Data Processing:** The raw data (Free Induction Decay) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrational modes of **11H-Benzo[a]carbazole**.

Methodology (Transmission):

- **Sample Preparation:** A solid sample of **11H-Benzo[a]carbazole** is prepared for analysis. For the data presented, a transmission sampling procedure was used, which could involve preparing a KBr pellet or a mull.^[2]
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.

- **Data Acquisition:** A background spectrum of the empty sample compartment is recorded. The prepared sample is then placed in the instrument's beam path. The IR spectrum is typically recorded over a range of 4000-400 cm^{-1} . To improve the signal-to-noise ratio, multiple scans (e.g., 16-32) are co-added.
- **Data Processing:** The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of **11H-Benzo[a]carbazole**.

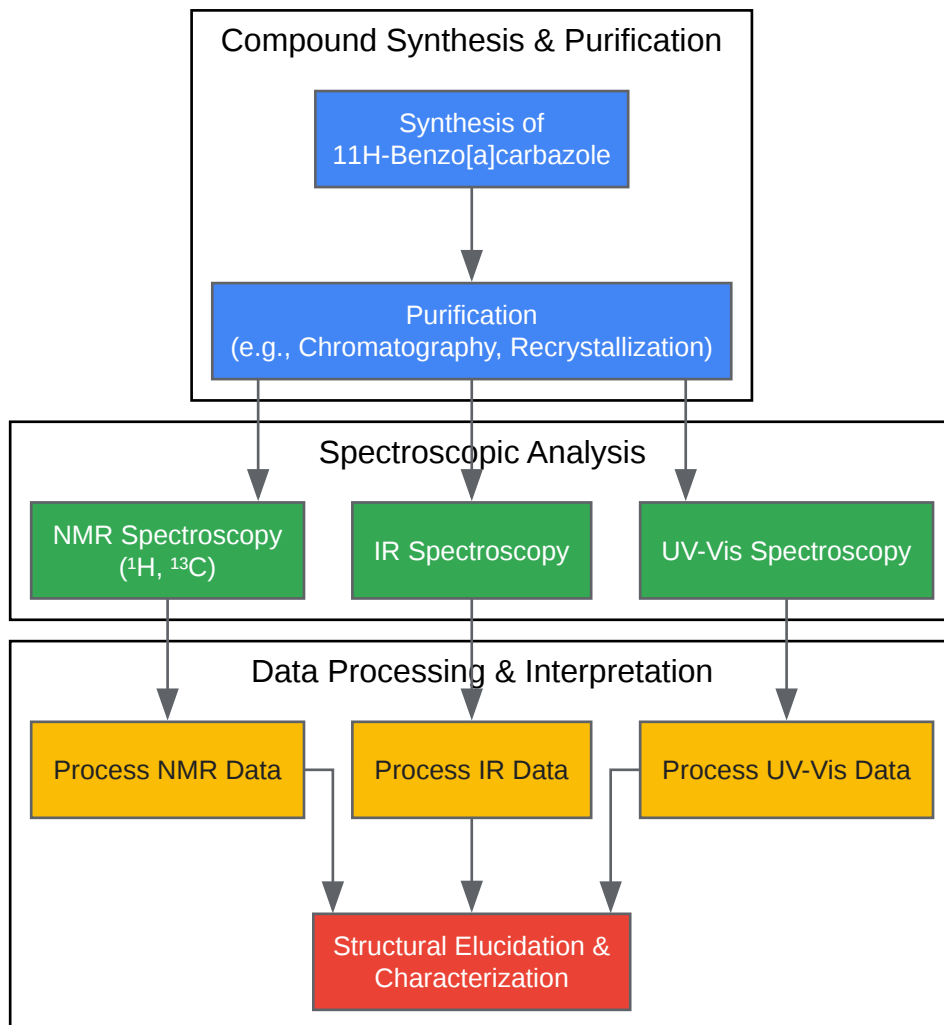
Methodology:

- **Sample Preparation:** A dilute solution of **11H-Benzo[a]carbazole** is prepared in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration is adjusted to ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is employed.
- **Data Acquisition:** A quartz cuvette filled with the pure solvent is used as a reference (blank). A baseline correction is performed with the blank in both the sample and reference beams. The reference cuvette is then replaced with a cuvette containing the sample solution, and the absorption spectrum is recorded, typically over a wavelength range of 200-800 nm.
- **Data Analysis:** The wavelengths of maximum absorbance (λ_{max}) are identified from the resulting spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **11H-Benzo[a]carbazole**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for Spectroscopic Analysis of a Compound.

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References

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